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Compound of Interest

Compound Name: 5-Methoxytetradecane

Cat. No.: B15403042 Get Quote

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals interested in the spectroscopic characterization of 5-
Methoxytetradecane. Due to the limited availability of experimental data for this specific

compound in public databases, this guide provides predicted spectroscopic data and outlines

the standardized experimental protocols for its empirical determination. Furthermore, for

comparative analysis, experimental data for the structurally related compound, 5-

Methyltetradecane, is included.

Predicted Spectroscopic Data for 5-
Methoxytetradecane
While experimental spectra for 5-Methoxytetradecane are not readily available, computational

methods can provide valuable predictions for its Nuclear Magnetic Resonance (NMR) spectra.

These predictions are based on established algorithms that analyze the chemical environment

of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxytetradecane
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~3.30 (s, 3H) -OCH₃

~3.40 (m, 1H) H5

~1.45-1.55 (m, 2H) H4, H6

~1.20-1.40 (m, 20H) H2, H3, H7-H13

~0.88 (t, 3H) H1, H14

Note: Predicted chemical shifts are estimates and may vary from experimental values. The

multiplicity (s=singlet, t=triplet, m=multiplet) and integration values for ¹H NMR are also

predicted.

Comparative Experimental Data: 5-
Methyltetradecane
To provide a reference point for the analysis of 5-Methoxytetradecane, the following tables

present experimental data for the structurally similar compound, 5-Methyltetradecane.

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data for 5-Methyltetradecane[1][2][3]

m/z Relative Intensity (%) Possible Fragment

43 100 [C₃H₇]⁺

57 85 [C₄H₉]⁺

71 60 [C₅H₁₁]⁺

85 40 [C₆H₁₃]⁺

155 10 [M-C₄H₉]⁺

212 5 [M]⁺

Source: NIST WebBook.[1][2]
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Table 3: Infrared (IR) Spectroscopy Data for Tetradecane

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2955-2965 Strong
C-H stretch (asymmetric, -

CH₃)

2920-2930 Strong
C-H stretch (asymmetric, -

CH₂)

2870-2880 Medium C-H stretch (symmetric, -CH₃)

2850-2860 Medium C-H stretch (symmetric, -CH₂)

1465-1475 Medium C-H bend (-CH₂ scissoring)

1375-1385 Medium C-H bend (-CH₃ symmetric)

720-730 Weak -(CH₂)n- rock (n ≥ 4)

Note: This data is for the parent alkane, tetradecane. For 5-Methoxytetradecane, an additional

strong C-O stretching band would be expected in the 1050-1150 cm⁻¹ region.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

long-chain aliphatic ether like 5-Methoxytetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-25 mg of the liquid 5-Methoxytetradecane sample.[4][5]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry

vial.[5]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[5]
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Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean

5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-

2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

required due to the lower natural abundance of ¹³C.[4]

Record the spectra at a constant temperature, typically 298 K.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular

structure.

Mass Spectrometry (MS)
1. Sample Introduction:
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For a volatile liquid like 5-Methoxytetradecane, direct infusion via a heated probe or

injection into a gas chromatograph (GC-MS) is suitable.

Ensure the sample is pure to avoid co-elution and spectral overlap in GC-MS.

2. Ionization (Electron Ionization - EI):

The sample molecules are introduced into the ion source, which is under high vacuum.

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

This causes the molecules to ionize and fragment in a reproducible manner.

3. Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

4. Data Interpretation:

The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

Place a small drop of liquid 5-Methoxytetradecane directly onto the center of the ATR

crystal.[6][7][8]
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2. Data Acquisition (FTIR):

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.[6]

3. Data Interpretation:

The resulting IR spectrum plots absorbance or transmittance as a function of wavenumber

(cm⁻¹).

Identify characteristic absorption bands corresponding to specific functional groups. For 5-
Methoxytetradecane, key absorptions will be the C-H stretching and bending vibrations of

the alkyl chain and the strong C-O stretching of the ether linkage.

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel compound like 5-Methoxytetradecane.
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Caption: General workflow for spectroscopic analysis of a pure compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15403042#spectroscopic-data-for-5-
methoxytetradecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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